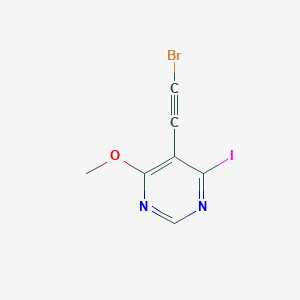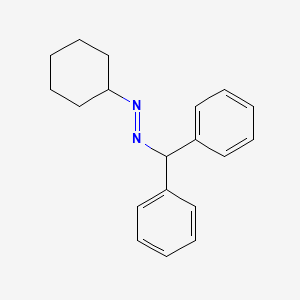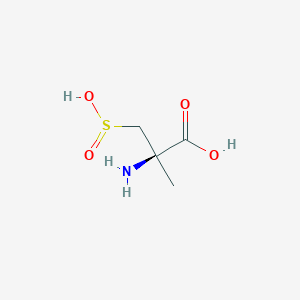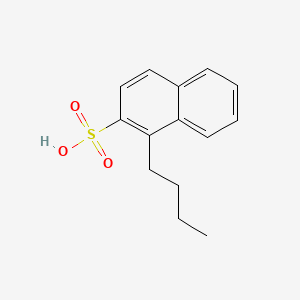
1-Butylnaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C14H16O3S. It is a derivative of naphthalene, where a butyl group is attached to the first carbon and a sulfonic acid group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butylnaphthalene-2-sulfonic acid can be synthesized through the sulfonation of 1-butylnaphthalene. The process involves the reaction of 1-butylnaphthalene with sulfuric acid (H2SO4) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{C}_4\text{H}_9 + \text{H}_2\text{SO}4 \rightarrow \text{C}{10}\text{H}_6(\text{SO}_3\text{H})\text{C}_4\text{H}_9} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the sulfonation process is carried out in large reactors where the temperature and concentration of sulfuric acid are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Butylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to form corresponding sulfonates.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonates
Reduction: Reduced sulfonates
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
1-Butylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butylnaphthalene-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene, differing in the position of the sulfonic acid group.
2-Naphthalenesulfonic acid: Similar structure but without the butyl group.
Tobias acid (2-amino-1-naphthalenesulfonic acid): Contains an amino group in addition to the sulfonic acid group.
Uniqueness
1-Butylnaphthalene-2-sulfonic acid is unique due to the presence of the butyl group, which imparts different solubility and reactivity properties compared to other naphthalene sulfonic acids. This makes it particularly useful in applications where specific hydrophobic or hydrophilic interactions are required.
Properties
CAS No. |
85567-58-4 |
|---|---|
Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-butylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H16O3S/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)18(15,16)17/h4-6,8-10H,2-3,7H2,1H3,(H,15,16,17) |
InChI Key |
KGRKBAKQGAXOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC2=CC=CC=C21)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


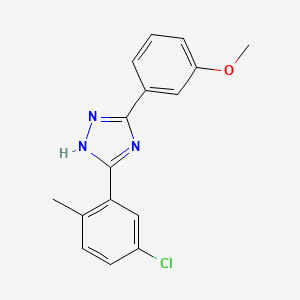
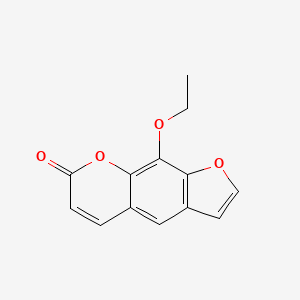
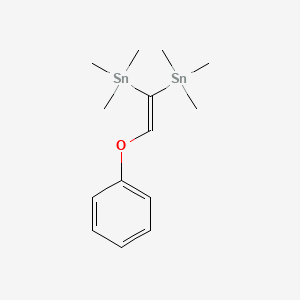
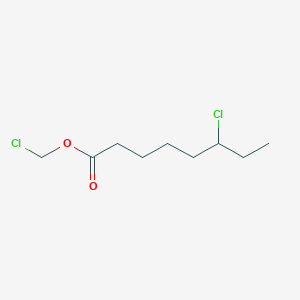
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
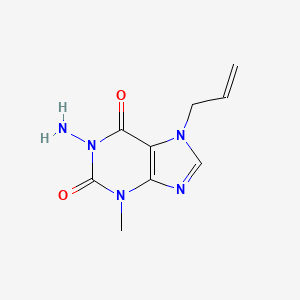

![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
